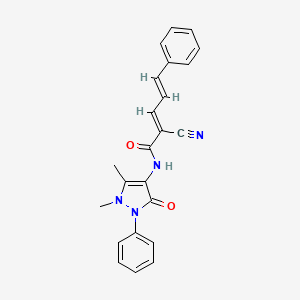![molecular formula C26H20N2O4 B11674670 3,4-Dimethoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11674670.png)
3,4-Dimethoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a naphtho[1,2-D][1,3]oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoic acid with 4-(naphtho[1,2-D][1,3]oxazol-2-YL)aniline under dehydrating conditions to form the desired benzamide derivative .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,4-Dimethoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphtho[1,2-D][1,3]oxazole moiety is known to interact with biological macromolecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
- 4-Methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide
- 3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones
Comparison: 3,4-Dimethoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets .
Properties
Molecular Formula |
C26H20N2O4 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C26H20N2O4/c1-30-21-13-10-18(15-23(21)31-2)25(29)27-19-11-7-17(8-12-19)26-28-24-20-6-4-3-5-16(20)9-14-22(24)32-26/h3-15H,1-2H3,(H,27,29) |
InChI Key |
ICSATPBWYVNPQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(6-methoxynaphthalen-2-yl)-5-methyl-2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate](/img/structure/B11674602.png)
![(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11674603.png)
![N'-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11674608.png)
![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B11674612.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11674621.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674623.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11674635.png)
![3-chloro-N-{3-[(1E)-1-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11674637.png)
![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11674640.png)
![N-(3-chlorophenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B11674641.png)

![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11674661.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11674667.png)
